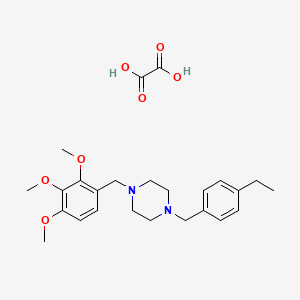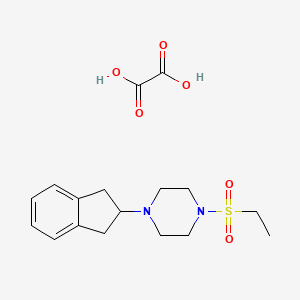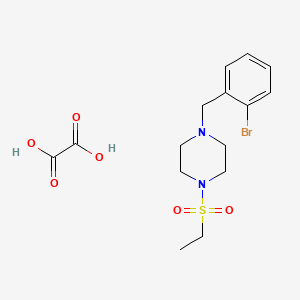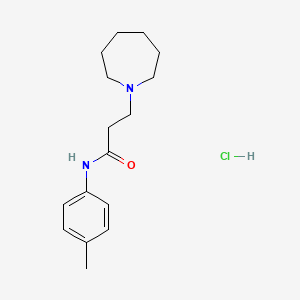
1-(4-ethylbenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
Vue d'ensemble
Description
1-(4-ethylbenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(4-ethylbenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it has been suggested that the compound may act through the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various biochemical and physiological pathways. For example, it has been shown to inhibit the production of inflammatory cytokines and to decrease the expression of angiogenic factors. It has also been shown to improve cognitive function and to protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-ethylbenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate in lab experiments include its high potency and specificity, as well as its ability to modulate multiple pathways simultaneously. However, the compound also has limitations, such as its relatively low solubility and stability.
Orientations Futures
There are many potential future directions for research on 1-(4-ethylbenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One area of interest is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to optimize its pharmacological properties.
Applications De Recherche Scientifique
1-(4-ethylbenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been investigated for its potential therapeutic applications in a variety of diseases. Studies have shown that the compound exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3.C2H2O4/c1-5-18-6-8-19(9-7-18)16-24-12-14-25(15-13-24)17-20-10-11-21(26-2)23(28-4)22(20)27-3;3-1(4)2(5)6/h6-11H,5,12-17H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAMWDYAGFJUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-N-{2-[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}acetamide](/img/structure/B3946102.png)

![N-[4-(dimethylamino)benzyl]-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]acetamide](/img/structure/B3946116.png)
![1-isopropyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3946119.png)


![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B3946129.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3946150.png)

![N-[3-(ethoxymethyl)-4-methoxybenzyl]-8-methoxy-3-chromanamine](/img/structure/B3946174.png)
![8-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3946183.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B3946184.png)

